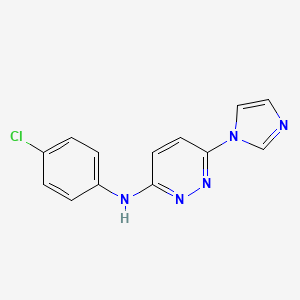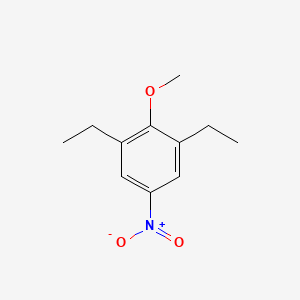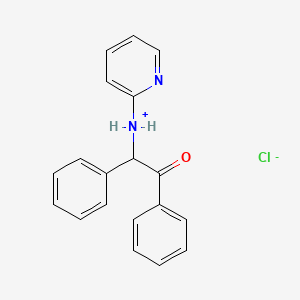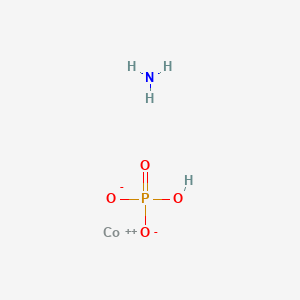
Azane;cobalt(2+);hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azane; cobalt(2+); hydrogen phosphate is a compound that combines azane (a term for ammonia and its derivatives), cobalt in its +2 oxidation state, and hydrogen phosphate
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Cobalt phosphate can be synthesized by reacting cobalt nitrate with diammonium hydrogen phosphate in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of cobalt phosphate precipitate.
Industrial Production: Industrially, cobalt phosphate is produced by similar methods but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The raw materials used include cobalt salts and phosphate sources, which are mixed under controlled pH and temperature conditions to optimize the formation of the desired product.
Types of Reactions:
Oxidation: Cobalt(2+) in the compound can undergo oxidation to cobalt(3+), especially in the presence of strong oxidizing agents.
Reduction: The cobalt(2+) ion can be reduced back to cobalt metal or cobalt(1+) under appropriate conditions.
Substitution: The hydrogen phosphate group can participate in substitution reactions, where it is replaced by other anions or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Reactions often involve nucleophiles like hydroxide ions or other phosphate derivatives.
Major Products:
Oxidation: Cobalt(3+) phosphate or cobalt oxide.
Reduction: Cobalt metal or cobalt(1+) complexes.
Substitution: Various substituted phosphate compounds.
科学研究应用
Azane; cobalt(2+); hydrogen phosphate has several applications in scientific research:
Materials Science: The compound is studied for its potential in creating advanced materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its ability to interact with biological molecules.
作用机制
The compound exerts its effects primarily through its cobalt(2+) ion, which can participate in redox reactions and coordinate with various ligands. In catalysis, the cobalt ion facilitates electron transfer processes, enhancing the efficiency of reactions like OER and HER. The hydrogen phosphate group can also play a role in stabilizing the compound and participating in proton transfer reactions.
相似化合物的比较
Cobalt(2+) phosphate: Similar in composition but lacks the azane component.
Ammonium cobalt phosphate: Contains ammonium instead of azane.
Cobalt(2+) hydrogen phosphate: Similar but may have different hydration states or structural forms.
Uniqueness: Azane; cobalt(2+); hydrogen phosphate is unique due to the presence of azane, which can influence the compound’s reactivity and stability. This combination of components allows for a broader range of applications and potential modifications compared to similar compounds.
属性
分子式 |
CoH4NO4P |
|---|---|
分子量 |
171.943 g/mol |
IUPAC 名称 |
azane;cobalt(2+);hydrogen phosphate |
InChI |
InChI=1S/Co.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 |
InChI 键 |
FCXHHGTWMFGYPP-UHFFFAOYSA-L |
规范 SMILES |
N.OP(=O)([O-])[O-].[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B13823164.png)
![(2E)-2-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B13823166.png)
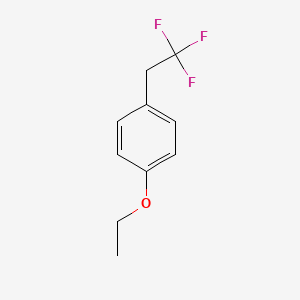
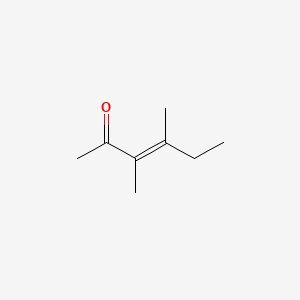
![2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine](/img/structure/B13823189.png)

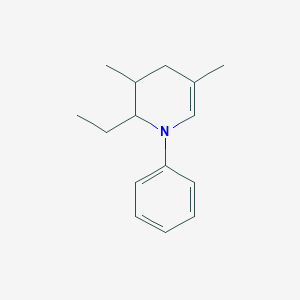
![3-[5-(DiMethylaMino)-1-naphthalenesulfonaMido]-proxyl](/img/structure/B13823197.png)
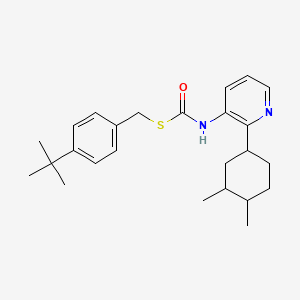
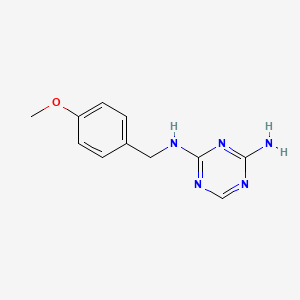
![[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide](/img/structure/B13823214.png)
